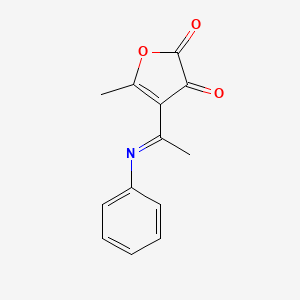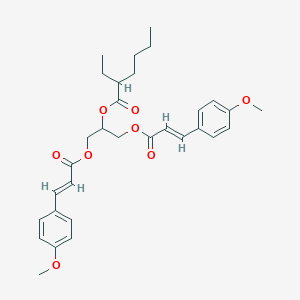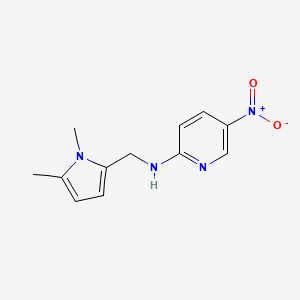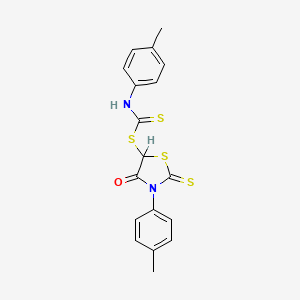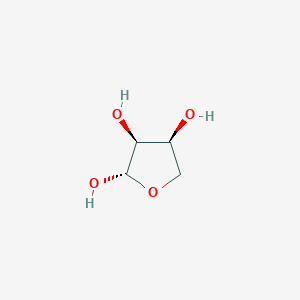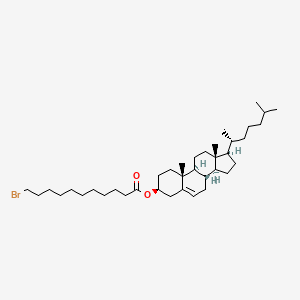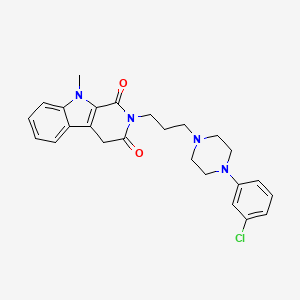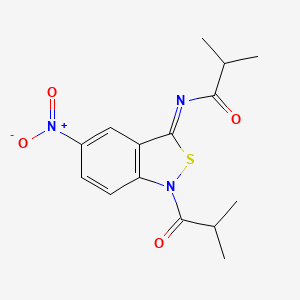
Pyrocatechol, 3-methyl-6-pentadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrocatechol, 3-methyl-6-pentadecyl- can be achieved through several methods. One common approach involves the alkylation of catechol with a suitable alkylating agent. For instance, the reaction of catechol with 1-bromopentadecane in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of pyrocatechol, 3-methyl-6-pentadecyl- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrocatechol, 3-methyl-6-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenols. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Pyrocatechol, 3-methyl-6-pentadecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of high-performance materials, such as resins and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of pyrocatechol, 3-methyl-6-pentadecyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and activate nuclear factor erythroid 2-related factor 2 (Nrf2), which are key regulators of inflammatory responses . This dual action contributes to its anti-inflammatory effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and prevent oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simpler phenolic compound with two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another isomer of dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
Pyrocatechol, 3-methyl-6-pentadecyl- is unique due to the presence of both a long alkyl chain and a methyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties, such as enhanced hydrophobicity and potential for forming stable complexes with other molecules. These properties make it particularly valuable in applications requiring specific interactions with biological membranes or hydrophobic environments.
Propriétés
Numéro CAS |
16273-18-0 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-methyl-6-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18-17-19(2)21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 |
Clé InChI |
TZWYGIJCPZYGPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


